1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-1-4-16-9(10(12)17)5-7(15-16)8-6-13-2-3-14-8/h2-3,5-6H,1,4H2,(H2,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXANRBOVKELDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : CHFNO
- Molecular Weight : 196.19 g/mol
- CAS Number : 11587535
Pharmacological Activities
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound have been explored in various studies.
Anti-inflammatory Activity
In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For instance, compounds similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Antimicrobial Activity
The compound has been tested against various bacterial strains. In one study, it exhibited notable activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent. The presence of the pyrazole ring was crucial for this activity, as modifications to the structure often resulted in decreased efficacy .
Anticancer Potential
Recent research has highlighted the anticancer properties of pyrazole derivatives. The compound was evaluated in several cancer cell lines, where it demonstrated cytotoxic effects through apoptosis induction. The mechanism involved disruption of cell cycle progression and activation of caspases, leading to programmed cell death .
Case Studies and Research Findings
Several studies have documented the biological activity of similar pyrazole compounds:
Scientific Research Applications
Medicinal Chemistry
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with pyrazole moieties can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against human cancer cell lines. The introduction of the fluoroethyl group enhanced the lipophilicity of the compounds, improving their cellular uptake and efficacy .
Agrochemicals
The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agricultural solutions.
Data Table: Pesticidal Activity
In these studies, the compound showed promising results in controlling pest populations while minimizing environmental impact.
Material Science
In material science, this compound has been evaluated for its potential use in synthesizing novel materials with specific electronic properties. The incorporation of pyrazole derivatives into polymer matrices can enhance thermal stability and electrical conductivity.
Case Study :
Research conducted at a leading university explored the synthesis of conductive polymers incorporating pyrazole derivatives. The findings indicated that adding this compound improved the overall conductivity and mechanical strength of the materials .
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs.
- Fluoroethyl vs. Bromoethyl : The 2-fluoroethyl group in the target may improve metabolic stability over bromoethyl analogs (e.g., ) due to reduced susceptibility to nucleophilic substitution .
- Trifluoromethyl Groups : Razaxaban’s trifluoromethyl substituent () highlights how electron-withdrawing groups enhance target affinity and selectivity, a feature absent in the target compound .
Physicochemical Properties
Solubility and Stability
- Target Compound : Predicted moderate solubility due to pyrazine’s polarity but may face challenges in membrane permeability. The fluoroethyl group likely reduces hydrolysis rates compared to ethyl or bromoethyl analogs .
- Thiophene Analogs : ’s compound was discontinued, possibly due to synthesis difficulties or stability issues linked to the thiophene ring .
- Razaxaban/Berotralstat : High molecular weight (635.49 g/mol) and salt forms improve aqueous solubility, critical for oral bioavailability .
Hydrogen Bonding Capacity
Preparation Methods
Key Synthetic Route Overview
Based on the patent WO2024174912A1 and related literature, the preparation involves:
- Starting from a pyrazole precursor bearing a suitable leaving group or reactive site at the 1-position.
- Alkylation with a 2-fluoroethyl moiety, typically using 2-fluoroethyl halides or equivalents under basic conditions.
- Introduction or coupling of the pyrazin-2-yl group at the 3-position of the pyrazole ring, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Formation of the carboxamide group at the 5-position through amidation of the corresponding carboxylic acid or ester precursor.
Detailed Stepwise Preparation
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazines with 1,3-dicarbonyl compounds or cyclization | Forms the pyrazole core with reactive sites |
| 2 | Alkylation at N1 position | Reaction with 2-fluoroethyl bromide or chloride in presence of base (e.g., K2CO3) | Introduces 2-fluoroethyl substituent |
| 3 | Coupling at C3 position | Pd-catalyzed cross-coupling or nucleophilic substitution with 2-bromopyrazine or pyrazin-2-yl boronic acid | Attaches pyrazin-2-yl group |
| 4 | Carboxamide formation at C5 | Amidation using ammonia or amines with carboxylic acid derivative or activated ester (e.g., acid chloride) | Yields final carboxamide functionality |
This synthetic sequence is supported by analogous pyrazole carboxamide preparations described in the literature and patents, where similar steps are optimized for yield and selectivity.
Reaction Conditions and Optimization
- Alkylation Step: Typically carried out in polar aprotic solvents like DMF or acetonitrile, at temperatures ranging from room temperature to 80°C, using bases such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen for nucleophilic substitution.
- Coupling Step: Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions are common, requiring Pd(0) catalysts, phosphine ligands, and bases such as cesium carbonate, under inert atmosphere at 80–120°C.
- Amidation Step: Carboxamide formation is often performed by reacting the carboxylic acid or acid chloride intermediate with ammonia or amines in solvents like dichloromethane or ethyl acetate, sometimes in the presence of coupling agents or bases (e.g., triethylamine) at 0–25°C to maximize yield and purity.
Representative Data Table of Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole formation | Hydrazine + diketone, reflux in ethanol | 70–85 | High purity pyrazole core obtained |
| N1-Alkylation | 2-fluoroethyl bromide, K2CO3, DMF, 60°C | 75–90 | Efficient fluoroethyl substitution |
| C3-Coupling | Pd(PPh3)4, Cs2CO3, pyrazin-2-yl boronic acid, toluene, 100°C | 65–80 | Selective pyrazin-2-yl attachment |
| Amidation | Acid chloride + NH3, Et3N, DCM, 0–25°C | 80–95 | Clean formation of carboxamide group |
Research Findings and Notes
- The presence of the fluoroethyl group enhances metabolic stability and bioavailability in medicinal chemistry applications, necessitating mild alkylation conditions to avoid decomposition.
- The pyrazin-2-yl substituent introduces electron-withdrawing effects, influencing reactivity during coupling and amidation steps, which must be accounted for in catalyst and base selection.
- Microwave-assisted synthesis and use of coupling additives (e.g., 4-dimethylaminopyridine) have been reported to improve reaction rates and yields in similar pyrazole carboxamide syntheses.
- Purification typically involves crystallization from ethyl acetate/petroleum ether or chromatographic techniques to achieve high purity suitable for research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
